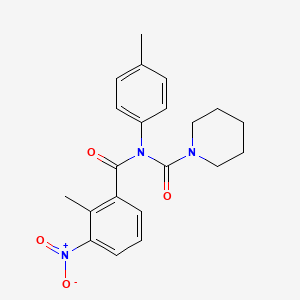
N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H29N3O2 and a molecular weight of approximately 379.5 g/mol. The structural configuration includes a piperidine ring, which is significant for its pharmacological properties.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Enzyme Inhibition : Many derivatives of piperidine have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitory activity against these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.
- Neuroprotective Effects : Compounds that can cross the blood-brain barrier (BBB) and exhibit neuroprotective properties are of particular interest. Studies have shown that certain piperidine derivatives can reduce oxidative stress and inflammation in neuronal cells, contributing to their neuroprotective activity.
In Vitro Studies
-
AChE and BuChE Inhibition :
- A study found that related compounds demonstrated significant inhibition of AChE with IC50 values ranging from 0.2 to 0.5 μM, indicating strong potential for neuroprotective applications .
- Another investigation reported that the introduction of specific substituents on the piperidine ring enhanced BuChE inhibitory activity, suggesting structure-activity relationships (SAR) that can guide further development .
- Neurotoxicity Assessment :
In Vivo Studies
- Animal Models :
Case Study 1: Neuroprotective Effects
In a study examining the effects of piperidine derivatives on oxidative stress in neuronal cells, it was demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) production. This reduction was attributed to the compound's ability to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses .
Case Study 2: Cognitive Enhancement
In another investigation, a derivative similar to this compound was tested on mice with induced memory deficits. The results indicated marked improvements in memory retention and learning capabilities, supporting its potential use in cognitive enhancement therapies .
Summary Table of Biological Activities
属性
IUPAC Name |
N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-9-11-17(12-10-15)23(21(26)22-13-4-3-5-14-22)20(25)18-7-6-8-19(16(18)2)24(27)28/h6-12H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCLAKMXHBSZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














